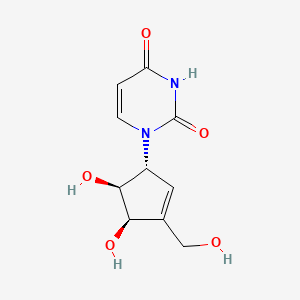

Cyclopentenyl uracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'uracile cyclopenténylique est un inhibiteur non cytotoxique de l'uridine kinase, qui bloque efficacement la récupération de l'uridine circulante par les tissus hôtes et tumoraux chez la souris intacte . Ce composé a montré un potentiel significatif dans la recherche antivirale et anticancéreuse en raison de sa capacité à moduler le métabolisme des pyrimidines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'uracile cyclopenténylique peut être synthétisé par diverses méthodes. Une approche courante implique la réaction de l'uracile avec des dérivés du cyclopentène dans des conditions spécifiques . La synthèse implique généralement plusieurs étapes, notamment la protection et la déprotection de groupes fonctionnels, ainsi que des processus de purification pour obtenir une pureté élevée .

Méthodes de production industrielle

La production industrielle de l'uracile cyclopenténylique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation de techniques avancées telles que des réacteurs à flux continu et des systèmes de purification automatisés pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

L'uracile cyclopenténylique subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium

Substitution : Nucléophiles, électrophiles

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

L'uracile cyclopenténylique a une large gamme d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme outil pour étudier les voies métaboliques.

Mécanisme d'action

L'uracile cyclopenténylique exerce ses effets en inhibant l'uridine kinase, une enzyme impliquée dans la voie de récupération du métabolisme des pyrimidines . En bloquant cette enzyme, l'uracile cyclopenténylique réduit efficacement la disponibilité de l'uridine pour la synthèse des acides nucléiques, affectant ainsi la prolifération cellulaire et la réplication virale . Ce mécanisme en fait un outil précieux pour étudier les voies métaboliques et développer des stratégies thérapeutiques .

Applications De Recherche Scientifique

Inhibition of Uridine Salvage Pathway

Cyclopentenyl uracil functions primarily as a non-cytotoxic inhibitor of uridine kinase, effectively blocking the salvage of circulating uridine in vivo. Research indicates that high doses (1 g/kg) are required to achieve significant inhibition, with sustained effects possible through multiple doses administered every eight hours. This property allows for the evaluation of concurrent inhibition of both de novo and salvage pathways to pyrimidine nucleotides, presenting a novel approach to chemotherapy .

Case Study: Weight Gain and Toxicity Assessment

In a study involving mice, administration of this compound at 1 g/kg every eight hours for five days resulted in weight gain without observable toxicity. However, combining this compound with N-(phosphonacetyl)-L-aspartic acid proved lethal, highlighting the importance of circulating uridine in modulating toxicity levels .

Antiviral Activity

Recent studies have identified this compound as a potent enhancer of antiviral efficacy, particularly against RNA viruses such as dengue virus. The compound's mechanism involves the depletion of intracellular nucleotide pools, which is critical for viral replication.

Combination Therapy with GSK983

A notable application involved combining this compound with GSK983, a de novo pyrimidine synthesis inhibitor. This combination significantly suppressed dengue virus replication even in the presence of physiological concentrations of uridine. The synergistic effect was attributed to this compound's ability to lower UTP and CTP levels in cells, thereby enhancing the antiviral activity of GSK983 .

Potential in Cancer Treatment

This compound's role as an inhibitor of pyrimidine salvage pathways opens avenues for its use in cancer therapy. By disrupting nucleotide synthesis pathways critical for tumor growth, it presents a strategic target for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Studies have demonstrated that this compound can effectively inhibit tumor growth by limiting the availability of nucleotides necessary for DNA and RNA synthesis. This has led to investigations into its use alongside traditional chemotherapeutics to improve treatment outcomes .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves inhibition of human uridine-cytidine kinase 2 (UCK2). By acting on this enzyme, this compound diminishes the synthesis rate of UMP, thereby affecting the overall nucleotide pool within cells. This enzymatic inhibition is crucial for understanding its therapeutic potential .

Data Summary

| Application | Mechanism | Key Findings |

|---|---|---|

| Inhibition of Uridine Salvage | Blocks uridine kinase | Sustained inhibition with multiple doses; non-toxic |

| Antiviral Activity | Depletes intracellular nucleotides | Enhances efficacy when combined with GSK983 |

| Cancer Treatment | Disrupts nucleotide synthesis | Potential to improve outcomes when used with other agents |

| Mechanistic Insights | Inhibits UCK2 | Reduces UMP synthesis; alters nucleotide pool dynamics |

Mécanisme D'action

Cyclopentenyl uracil exerts its effects by inhibiting uridine kinase, an enzyme involved in the salvage pathway of pyrimidine metabolism . By blocking this enzyme, this compound effectively reduces the availability of uridine for nucleic acid synthesis, thereby impacting cellular proliferation and viral replication . This mechanism makes it a valuable tool for studying metabolic pathways and developing therapeutic strategies .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclopentényluridine : Un autre inhibiteur de l'uridine kinase avec des propriétés et des applications similaires.

5-Fluoro-1-propargyl-uracile : Un composé ayant des effets inhibiteurs similaires sur le métabolisme des pyrimidines.

CGS 9895 : Un autre dérivé de l'uracile avec des activités biologiques comparables.

Unicité

L'uracile cyclopenténylique est unique en raison de sa nature non cytotoxique et de ses puissants effets inhibiteurs sur l'uridine kinase . Cette combinaison de propriétés le rend particulièrement précieux pour la recherche et les applications thérapeutiques, car il peut moduler le métabolisme des pyrimidines sans provoquer de cytotoxicité significative .

Activité Biologique

Cyclopentenyl uracil (CPU) is a notable compound within the field of medicinal chemistry, particularly recognized for its role as an inhibitor of uridine salvage pathways. This article delves into the biological activities of CPU, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Overview of this compound

This compound is a carbocyclic analog of uridine that has garnered attention for its potential therapeutic applications, especially in antiviral and anticancer strategies. Its ability to inhibit uridine kinase makes it a valuable tool in modulating nucleotide metabolism in cells.

CPU primarily functions by blocking the salvage of circulating uridine in host and tumor tissues. This inhibition leads to a depletion of intracellular pyrimidine nucleotide pools, which are crucial for nucleic acid synthesis. The compound's mechanism can be summarized as follows:

- Inhibition of Uridine Kinase : CPU acts as a non-cytotoxic inhibitor of uridine kinase, effectively preventing the phosphorylation of uridine to its monophosphate form.

- Depletion of Nucleotide Pools : By inhibiting the salvage pathway, CPU significantly reduces the levels of UTP and CTP in cells, which are vital for RNA synthesis and cellular metabolism .

Antiviral Activity

Recent studies have highlighted CPU's antiviral properties, particularly in combination therapies. For instance:

- Dengue Virus Suppression : In vitro experiments demonstrated that when combined with GSK983, a pyrimidine synthesis inhibitor, CPU effectively suppressed dengue virus replication even in the presence of physiological concentrations of uridine. This combination led to significant reductions in cellular UTP and CTP levels .

- Mechanistic Insights : The antiviral activity was found to stem from CPU's capacity to deplete intracellular nucleotide pools rather than direct viral inhibition, suggesting a novel approach to antiviral therapy by targeting nucleotide metabolism .

Anticancer Potential

This compound has also been explored for its anticancer effects:

- Cytotoxicity Studies : Research indicates that while CPU itself is non-cytotoxic, its analogs have shown effectiveness against various cancer types, including leukemia and colorectal cancer. Notably, cyclopentenyl cytosine (CPEC), a related compound, has demonstrated significant cytotoxic effects against these malignancies .

- Combination Therapies : The potential for CPU to enhance the efficacy of other chemotherapeutic agents has been investigated. For example, combining CPU with other metabolic inhibitors may yield synergistic effects in cancer treatment .

Case Studies and Research Findings

A summary of key studies involving this compound is presented in the table below:

Propriétés

Numéro CAS |

90597-20-9 |

|---|---|

Formule moléculaire |

C10H12N2O5 |

Poids moléculaire |

240.21 g/mol |

Nom IUPAC |

1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1 |

Clé InChI |

FCWVOJUKQSHZIV-VDAHYXPESA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@@H]2C=C([C@H]([C@H]2O)O)CO |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |

Synonymes |

Ce-Urd cyclopentenyluracil cyclopentenyluridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.